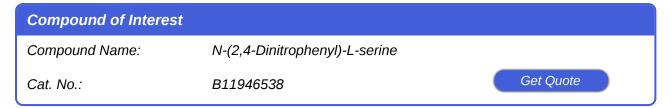




N-(2,4-Dinitrophenyl)-L-serine: A Comprehensive Technical Guide

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CAS Number: 1655-64-7

This technical guide provides an in-depth overview of **N-(2,4-Dinitrophenyl)-L-serine**, a derivative of the amino acid L-serine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this guide also explores the potential biological context based on the known roles of L-serine and dinitrophenyl compounds.

Chemical and Physical Properties

N-(2,4-Dinitrophenyl)-L-serine is a crystalline solid, appearing as a white to yellow or green powder.[1] It is characterized by the presence of a 2,4-dinitrophenyl group attached to the amino group of L-serine. This modification significantly alters the physicochemical properties of the parent amino acid.

Table 1: Chemical and Physical Properties of N-(2,4-Dinitrophenyl)-L-serine



Property	Value	Reference(s)
CAS Number	1655-64-7	[2]
Molecular Formula	C9H9N3O7	[1]
Molecular Weight	271.19 g/mol	[1]
Appearance	White to Yellow to Green powder to crystal	[1]
Melting Point	177 °C	[3]
Purity	>98.0% (T)(HPLC)	[1]
Synonyms	N-Dnp-L-serine, Dnp-Ser-OH	[1]

Synthesis and Analysis Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)-L-serine

The synthesis of **N-(2,4-Dinitrophenyl)-L-serine** is typically achieved through the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient aromatic ring of FDNB, displacing the fluorine atom.

Materials:

- L-serine
- 1-fluoro-2,4-dinitrobenzene (FDNB)
- Sodium bicarbonate (NaHCO₃)
- Ethanol
- · Diethyl ether
- Hydrochloric acid (HCl)



Distilled water

Procedure:

- Dissolution of L-serine: Dissolve a known molar amount of L-serine in an aqueous solution of sodium bicarbonate (e.g., 2% w/v). The bicarbonate solution acts as a base to deprotonate the amino group of L-serine, enhancing its nucleophilicity.
- Addition of FDNB: To the L-serine solution, add a slight molar excess of FDNB dissolved in a minimal amount of a suitable organic solvent like ethanol.
- Reaction: Stir the biphasic mixture vigorously at room temperature for a designated period (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted FDNB.
- Acidification and Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 1-2. This protonates the carboxyl group of the DNP-L-serine, causing it to precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.



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Caption: General workflow for the synthesis of **N-(2,4-Dinitrophenyl)-L-serine**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of DNP-amino acids.

Table 2: Representative HPLC Method for Analysis

Parameter	Condition	
Column	Reversed-phase C18 column	
Mobile Phase	Gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA)	
Detection	UV detector at a wavelength of approximately 360 nm	
Flow Rate	1.0 mL/min	
Injection Volume	10-20 μL	

This method allows for the separation and quantification of **N-(2,4-Dinitrophenyl)-L-serine** from starting materials and byproducts. The dinitrophenyl group provides a strong chromophore, enabling sensitive UV detection.

Biological Context and Potential Applications

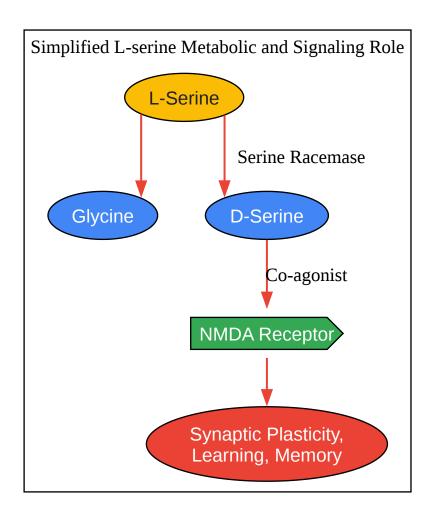
Direct experimental data on the biological activity of **N-(2,4-Dinitrophenyl)-L-serine** is scarce in scientific literature. However, an understanding of its potential roles can be inferred from the known functions of its constituent parts: L-serine and the dinitrophenyl group.

The Role of L-Serine

L-serine is a non-essential amino acid with crucial roles in the central nervous system and overall metabolism. It serves as a precursor for the synthesis of other amino acids, including glycine and D-serine, which are important neurotransmitters.[4] D-serine, in particular, is a



potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[5]



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Caption: Simplified overview of L-serine's role as a precursor to neurotransmitters.

It is plausible that the dinitrophenyl modification could alter the ability of the serine molecule to be recognized by enzymes such as serine racemase, thereby affecting the downstream signaling pathways of D-serine. Furthermore, the bulky DNP group could sterically hinder the interaction of the serine backbone with its native transporters and receptors.

The Role of the Dinitrophenyl Group

The 2,4-dinitrophenyl group is widely used in biochemistry and immunology.



- Protein Sequencing: As introduced by Frederick Sanger, FDNB reacts with the N-terminal amino acid of a polypeptide chain. After hydrolysis, the DNP-labeled amino acid can be identified, allowing for the determination of the amino acid sequence.[6]
- Enzyme Inhibition: DNFB has been shown to inhibit the activity of certain enzymes by modifying amino acid residues at their active sites.[6]
- Immunology: DNP compounds are commonly used as haptens. When conjugated to a larger carrier protein, they can elicit a robust immune response, making them valuable tools for studying antibody production and B-cell activation.[7]

It is conceivable that **N-(2,4-Dinitrophenyl)-L-serine** could be investigated for its potential to modulate immune responses or to act as a specific inhibitor for certain enzymes, although such studies have not been reported.

Conclusion and Future Directions

N-(2,4-Dinitrophenyl)-L-serine is a well-characterized chemical compound with established methods for its synthesis and analysis. Its primary utility to date has been as a laboratory reagent. The significant lack of data regarding its specific biological effects presents a clear area for future research.

For drug development professionals, this compound could be explored as a starting point for the design of novel molecules targeting serine metabolic pathways or as a tool to probe the binding pockets of serine-utilizing enzymes. For researchers and scientists, investigating the impact of the dinitrophenyl modification on the known neurological functions of serine could yield valuable insights into the structure-activity relationships of NMDA receptor modulators. Further studies are warranted to elucidate the specific biological profile of **N-(2,4-Dinitrophenyl)-L-serine** and to determine its potential for therapeutic or research applications.

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